

Spectroscopic data of 3,5-Di-tert-butylbenzyl Alcohol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzyl Alcohol

Cat. No.: B1590520

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An In-depth Technical Guide to the Spectroscopic Data of **3,5-Di-tert-butylbenzyl Alcohol**

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation and quality control of **3,5-Di-tert-butylbenzyl alcohol** (CAS No: 77387-57-6; Molecular Formula: $C_{15}H_{24}O$; Molecular Weight: 220.35 g/mol). Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights for the acquisition and interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While full experimental spectra for this specific compound are not widely disseminated in public literature, this guide establishes a robust analytical framework based on first principles and data from closely related analogs, enabling scientists to confidently verify their own experimental findings.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The structure of **3,5-Di-tert-butylbenzyl alcohol** is characterized by a central benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a hydroxymethyl group. This substitution pattern results in a high degree of symmetry, which significantly simplifies the expected NMR spectra.

Caption: Molecular structure of **3,5-Di-tert-butylbenzyl alcohol** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

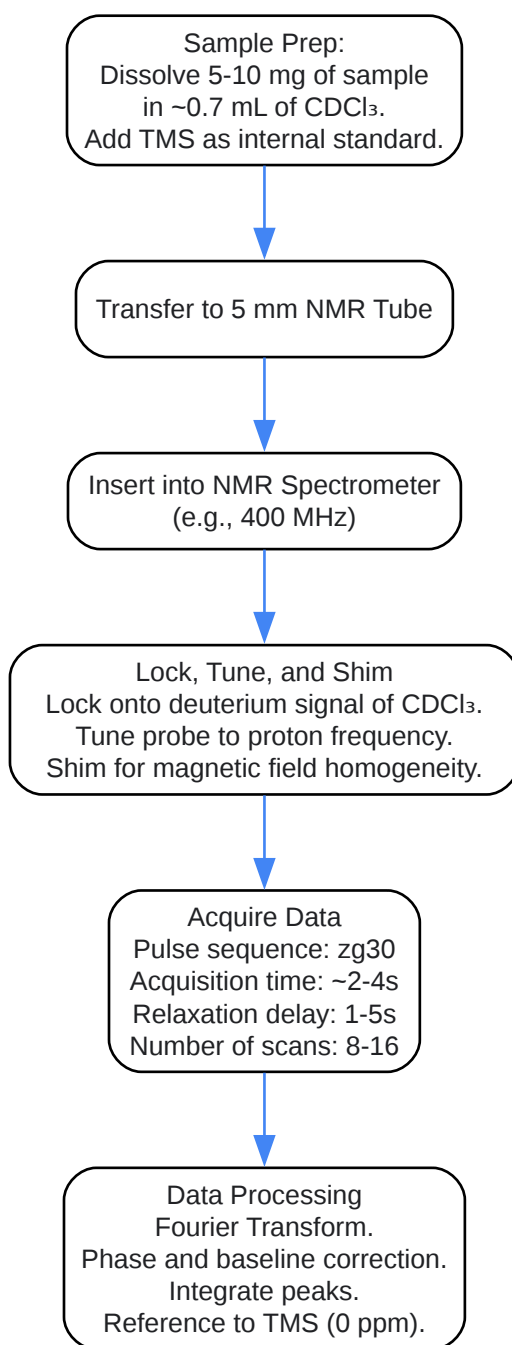
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the plane of symmetry passing through C1 and C4, the molecule will exhibit a simplified set of signals.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to show five distinct signals. The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it dissolves the analyte without contributing interfering proton signals, save for a residual peak at δ 7.26 ppm.^[1]

Tetramethylsilane (TMS) is used as an internal standard (δ 0.0 ppm) for accurate chemical shift referencing.

Experimental Protocol: ¹H NMR Acquisition



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Caption: Standard workflow for ^1H NMR data acquisition and processing.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Signal Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	~7.25	t, $J \approx 1.8$ Hz	1H	Aromatic H4
B	~7.15	d, $J \approx 1.8$ Hz	2H	Aromatic H2, H6
C	~4.68	s	2H	Benzylic CH ₂ (C7)
D	~1.60	s (broad)	1H	Hydroxyl OH
E	~1.32	s	18H	tert-Butyl CH ₃

Interpretation:

- Aromatic Protons (A & B):** The proton at the C4 position (H4) is expected to appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The C2 and C6 protons will, in turn, appear as a doublet, coupling only to H4. The small coupling constant ($J \approx 1.8$ Hz) is characteristic of a four-bond meta-coupling.
- Benzylic Protons (C):** The two protons of the CH₂OH group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet around δ 4.68 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
- Hydroxyl Proton (D):** The chemical shift of the alcohol proton is variable and concentration-dependent. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, wherein the signal disappears.
- tert-Butyl Protons (E):** The 18 protons of the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and free rotation. They will produce a single, intense singlet at approximately δ 1.32 ppm, a characteristic region for tert-butyl groups.

¹³C NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will display only six signals, again reflecting the molecular symmetry. The use of a proton-decoupled sequence simplifies

the spectrum to single lines for each unique carbon environment, making interpretation straightforward. The existence of an experimental ^{13}C NMR spectrum for this compound is noted in the PubChem database, lending high confidence to these assignments.^[2]

Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~151.0	C3, C5	Quaternary carbons attached to tert-butyl groups.
~140.5	C1	Quaternary aromatic carbon attached to the CH_2OH group.
~124.0	C2, C6	Aromatic CH carbons.
~121.0	C4	Aromatic CH carbon.
~65.5	C7	Benzylic CH_2OH carbon, shifted downfield by oxygen.
~34.8	$\text{C}(\text{CH}_3)_3$	Quaternary carbons of the tert-butyl groups.
~31.5	$\text{C}(\text{CH}_3)_3$	Methyl carbons of the tert-butyl groups.

Interpretation:

- The signals for the aromatic carbons are assigned based on established substituent effects. The carbons bearing the tert-butyl groups (C3, C5) are the most downfield among the ring carbons.
- The benzylic carbon (C7) appears around δ 65.5 ppm, a typical value for a primary alcohol attached to an aromatic ring.
- The two signals in the aliphatic region correspond to the quaternary and methyl carbons of the highly symmetrical tert-butyl groups. Data from the analogous 3,5-di-tert-butylphenol supports these assignments.^[3]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for identifying key functional groups. For **3,5-Di-tert-butylbenzyl alcohol**, the most prominent features will be the absorptions from the hydroxyl (O-H) and C-O bonds of the alcohol, as well as the C-H bonds of the aromatic and aliphatic parts of the molecule. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

- **Background Scan:** Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
- **Data Processing:** The software automatically performs the background subtraction.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3350	Strong, Broad	O-H Stretch	Alcohol (H-bonded)
3050-3020	Weak-Medium	C-H Stretch	Aromatic
2960-2870	Strong	C-H Stretch	Aliphatic (CH ₃ , CH ₂)
1600, 1480	Medium	C=C Stretch	Aromatic Ring
~1050	Strong	C-O Stretch	Primary Alcohol
880-840	Strong	C-H Bend	Aromatic (out-of-plane)

Interpretation:

- **O-H Stretch:** A strong and characteristically broad band centered around 3350 cm^{-1} is the definitive signal for the hydrogen-bonded hydroxyl group.^[4]
- **C-H Stretches:** Strong absorptions just below 3000 cm^{-1} arise from the numerous C-H bonds in the tert-butyl and methylene groups. Weaker bands just above 3000 cm^{-1} are due to the aromatic C-H stretches.
- **C-O Stretch:** A strong band around 1050 cm^{-1} is indicative of the C-O single bond stretch of a primary alcohol.^[4]
- **Aromatic Region:** Peaks at ~ 1600 and $\sim 1480\text{ cm}^{-1}$ confirm the presence of the benzene ring. The strong out-of-plane bending band is consistent with the 1,3,5-trisubstitution pattern.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is driven by the formation of the most stable carbocations. For this molecule, cleavage at the benzylic position is a highly favored pathway. The existence of a GC-MS spectrum is confirmed in the PubChem database.^[2]

Experimental Protocol: EI-MS

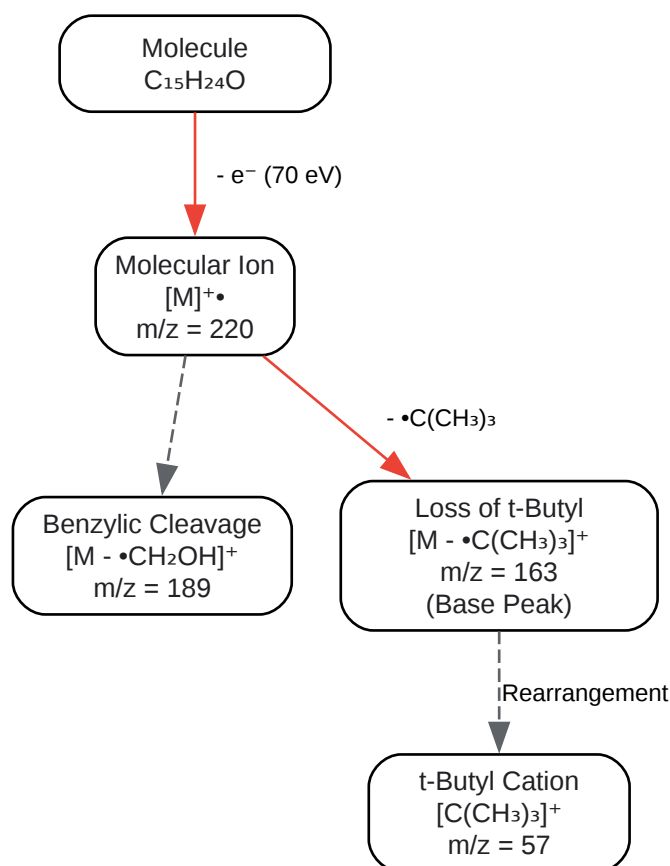
- **Sample Introduction:** The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source.
- **Ionization:** In the ion source, high-energy electrons ($\sim 70\text{ eV}$) bombard the sample molecules, ejecting an electron to form a molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion, having excess energy, fragments into smaller, more stable ions.
- **Analysis:** The ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

- Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Major Fragment Ions in EI-MS

m/z	Proposed Fragment Ion	Formula	Significance
220	$[M]^+\bullet$	$[C_{15}H_{24}O]^+\bullet$	Molecular Ion
205	$[M - CH_3]^+$	$[C_{14}H_{21}O]^+$	Loss of a methyl radical from a tert-butyl group.
202	$[M - H_2O]^+\bullet$	$[C_{15}H_{22}]^+\bullet$	Loss of water.
189	$[M - CH_2OH]^+$	$[C_{14}H_{21}]^+$	Loss of the hydroxymethyl radical.
163	$[M - C_4H_9]^+$	$[C_{11}H_{15}O]^+$	Loss of a tert-butyl radical. Base Peak.
57	$[C_4H_9]^+$	$[C_4H_9]^+$	tert-Butyl cation. Very common and stable fragment.

Interpretation of Fragmentation Pathway:



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Caption: Proposed primary fragmentation pathway for **3,5-Di-tert-butylbenzyl alcohol** in EI-MS.

The most likely fragmentation pathway involves the loss of a tert-butyl radical to form a highly stabilized secondary benzylic cation at m/z 163. This fragment is predicted to be the base peak (the most abundant ion) due to its significant stability. Another characteristic fragment is the tert-butyl cation at m/z 57. The molecular ion at m/z 220 should be clearly visible.

Conclusion

The structural characterization of **3,5-Di-tert-butylbenzyl alcohol** can be unequivocally achieved through a combination of NMR, IR, and MS techniques. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to a small number of distinct and readily assignable signals. IR spectroscopy provides clear confirmation of the alcohol functional group, while mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of stable benzylic and tert-butyl cations. This guide provides a robust, scientifically

grounded framework for the acquisition, interpretation, and verification of these critical spectroscopic data sets.

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